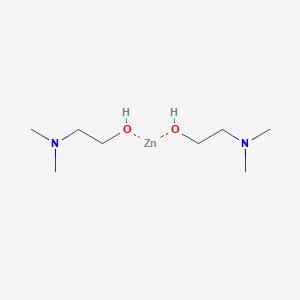
Bis(2-(dimethylamino)ethoxy)ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(dimethylamino)ethoxy)ZINC is an organozinc compound known for its unique chemical properties and applications in various fields This compound is characterized by the presence of two dimethylaminoethoxy groups attached to a central zinc atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethylamino)ethoxy)ZINC typically involves the reaction of dimethylaminoethanol with zinc chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2(CH3)2NCH2CH2OH+ZnCl2→(CH3)2NCH2CH2O-Zn-OCH2CH2N(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control and the use of catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
Bis(2-(dimethylamino)ethoxy)ZINC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Zinc oxide and dimethylaminoethanol.
Reduction: Reduced zinc species and modified organic compounds.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
Bis(2-(dimethylamino)ethoxy)ZINC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials due to its catalytic properties.
作用机制
The mechanism of action of Bis(2-(dimethylamino)ethoxy)ZINC involves its ability to coordinate with various substrates through its zinc center. This coordination facilitates the transfer of electrons and the formation of new chemical bonds. The molecular targets include organic molecules with functional groups that can interact with the zinc atom, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Shares similar structural features but lacks the central zinc atom.
2-(2-(Dimethylamino)ethoxy)ethanol: A precursor in the synthesis of Bis(2-(dimethylamino)ethoxy)ZINC.
Dimethylaminoethanol: A simpler compound with similar functional groups.
Uniqueness
This compound is unique due to its central zinc atom, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in catalysis and as a reagent in organic synthesis, distinguishing it from other similar compounds.
属性
分子式 |
C8H22N2O2Zn |
|---|---|
分子量 |
243.7 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethanol;zinc |
InChI |
InChI=1S/2C4H11NO.Zn/c2*1-5(2)3-4-6;/h2*6H,3-4H2,1-2H3; |
InChI 键 |
KIXXWSGTOZPSGZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCO.CN(C)CCO.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















